Chemical structure and physical properties of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole
Chemical structure and physical properties of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole
An In-Depth Technical Guide to 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and potential applications of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to present a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development. The guide details a plausible synthetic route, predicted analytical characterization data, and explores the molecule's potential as a building block in medicinal chemistry, particularly through the application of azide-alkyne "click" chemistry.
Introduction and Rationale
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] The substitution pattern on the oxazole ring plays a crucial role in determining its pharmacological profile, which can include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The target molecule, 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole, combines this versatile core with two key features for drug discovery: a 4-chlorophenyl group at the 2-position, a common substituent in bioactive molecules, and a strategically placed azidomethyl group at the 4-position.
The azidomethyl functional group is of particular interest as it serves as a versatile chemical handle for bioconjugation via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry".[5][6][7] This allows for the covalent linking of the oxazole core to other molecules of interest, such as peptides, polymers, or reporter tags, with high specificity and yield.[6] This guide will therefore explore the synthesis, characterization, and potential utility of this compound as a valuable building block for creating novel and complex molecular architectures for drug discovery and chemical biology.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole is presented below:
Structure:
A summary of the predicted physicochemical properties is provided in the table below. These values are calculated based on the chemical structure and are useful for predicting solubility, membrane permeability, and other drug-like properties.
| Property | Predicted Value |
| Molecular Formula | C11H9ClN4O |
| Molecular Weight | 248.67 g/mol |
| LogP | ~2.9 - 3.5 |
| Topological Polar Surface Area (TPSA) | ~65 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Proposed Synthesis and Purification
The synthesis of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole can be logically approached via a two-step sequence starting from a readily accessible chloromethyl-oxazole precursor. This strategy is based on established methods for the synthesis of similar oxazole derivatives.[8]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole
This step is based on the highly regioselective deoxygenation-chlorination of 2-aryl-5-methyl-1,3-oxazole N-oxides.[8]
-
Preparation of the N-oxide: Synthesize the corresponding 2-(4-chlorophenyl)-5-methyl-1,3-oxazole N-oxide from appropriate starting materials (e.g., via condensation of an α-hydroxyketone with an amidoxime).
-
Formation of the HCl Salt: Suspend the N-oxide in a suitable aprotic solvent (e.g., dichloromethane) and bubble dry HCl gas through the solution until precipitation is complete.
-
Deoxygenation-Chlorination: Add phosphorus oxychloride (POCl3) dropwise to the suspension of the N-oxide HCl salt at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully pouring it onto ice-water.
-
Extraction and Purification: Neutralize the aqueous solution with a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole
This step involves a standard nucleophilic substitution reaction.
-
Reaction Setup: Dissolve the 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN3) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the final product by column chromatography on silica gel to yield the pure 4-(azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole.
Analytical Characterization
The structure of the synthesized compound should be unequivocally confirmed using a combination of spectroscopic techniques. The following are the predicted spectral data based on the proposed structure and data from similar compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.9-8.1 ppm (d, 2H, Ar-H ortho to oxazole)
-
δ ~7.4-7.5 ppm (d, 2H, Ar-H meta to oxazole)
-
δ ~4.4 ppm (s, 2H, -CH₂-N₃)
-
δ ~2.4 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~161 ppm (C=N, C2 of oxazole)
-
δ ~150 ppm (C-O, C5 of oxazole)
-
δ ~136 ppm (C-Cl of aryl ring)
-
δ ~130 ppm (C4 of oxazole)
-
δ ~129 ppm (Ar-CH)
-
δ ~127 ppm (Ar-CH)
-
δ ~126 ppm (Ar-C ipso to oxazole)
-
δ ~45 ppm (-CH₂-N₃)
-
δ ~11 ppm (-CH₃)
-
Infrared (IR) Spectroscopy
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~2100 cm⁻¹: Strong, sharp absorption characteristic of the azide (N₃) asymmetric stretch.
-
~1600-1450 cm⁻¹: Absorptions corresponding to the C=N and C=C stretching vibrations of the oxazole and aromatic rings.
-
~1100-1000 cm⁻¹: C-O-C stretching of the oxazole ring.
-
~830 cm⁻¹: C-H out-of-plane bending for the para-substituted aromatic ring.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₁H₁₀ClN₄O) would be expected. This provides confirmation of the elemental composition.
-
Fragmentation Pattern: The mass spectrum would likely show characteristic fragmentation patterns, including the loss of N₂ from the azide group, and cleavage of the azidomethyl side chain.
Applications in Drug Discovery and Chemical Biology
The title compound is a promising scaffold for the development of novel therapeutics due to the combination of a biologically active oxazole core and a versatile azide handle for "click" chemistry.
Potential as a Bioactive Scaffold
Oxazole derivatives have demonstrated a wide range of pharmacological activities.[2][3][11] The 2-(4-chlorophenyl) substitution is a common feature in many kinase inhibitors and other targeted therapies. Therefore, this core structure itself may possess intrinsic biological activity that could be explored in various screening assays (e.g., anticancer, antimicrobial).
Utility in "Click" Chemistry
The primary utility of this molecule lies in its application as a building block for creating more complex molecules through azide-alkyne cycloaddition.[5][6] This allows for a modular approach to drug discovery.
Workflow for "Click" Chemistry Application:
Caption: Workflow for CuAAC "click" chemistry.
Potential Applications Include:
-
Targeted Drug Delivery: Conjugating the oxazole to a targeting ligand (e.g., a peptide that binds to a specific cancer cell receptor).
-
PROTACs and Molecular Glues: Using the oxazole as a core and linking it to a ligand for an E3 ubiquitin ligase and a protein of interest.
-
Activity-Based Probes: Attaching a fluorescent or biotin tag to visualize the cellular localization and binding partners of the oxazole scaffold.
-
Fragment-Based Drug Discovery (FBDD): Using the oxazole as a core fragment and elaborating it with other fragments via the click reaction to improve binding affinity.
Conclusion
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole represents a valuable, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and application. The strategic placement of the azidomethyl group on a biologically relevant oxazole scaffold makes it a prime candidate for the construction of novel, complex molecules through the power of "click" chemistry. It is our hope that this guide will serve as a valuable resource and a starting point for researchers interested in exploring the potential of this and related compounds.
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